Chlorzoxazone-13C,15N,d2

CYP2E1 Phenotyping Stable Isotope-Labeled Internal Standard LC-MS/MS Method Validation

Chlorzoxazone-13C,15N,d2 is the gold standard internal standard for CYP2E1 phenotyping assays. Its +4 Da multi-isotope mass shift (¹³C, ¹⁵N, d₂) eliminates signal crosstalk, co-elutes identically with the analyte, and avoids deuterium-hydrogen exchange artifacts inherent to simple deuterated analogs. Ideal for LC-MS/MS quantification of the 6-hydroxychlorzoxazone/chlorzoxazone metabolic ratio in plasma, urine, and microsomal incubations. Recommended for CROs and pharma labs validating CYP2E1 methods per ICH M10/FDA guidance.

Molecular Formula C613CH2D2Cl15NO2
Molecular Weight 173.56
Cat. No. B1165048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorzoxazone-13C,15N,d2
Molecular FormulaC613CH2D2Cl15NO2
Molecular Weight173.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorzoxazone-13C,15N,d2: A Multi-Isotope Labeled CYP2E1 Probe for Definitive LC-MS/MS Quantitation


Chlorzoxazone-13C,15N,d2 (C₆¹³CH₂D₂Cl¹⁵NO₂, MW 173.56) is a stable isotope-labeled analog of chlorzoxazone, a centrally acting muscle relaxant that serves as the primary in vivo probe substrate for cytochrome P450 2E1 (CYP2E1) activity phenotyping [1]. Unlike unlabeled chlorzoxazone, this compound incorporates one ¹³C, one ¹⁵N, and two deuterium atoms at specific positions within the benzoxazolone scaffold, creating a mass shift of +4 Da relative to the unlabeled analyte [2]. This multi-isotope design provides a chemically identical yet mass-resolvable internal standard for the accurate quantification of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Chlorzoxazone or Simple Deuterated Analogs Cannot Substitute for Chlorzoxazone-13C,15N,d2 in Quantitative Bioanalysis


Substituting Chlorzoxazone-13C,15N,d2 with unlabeled chlorzoxazone, a simple deuterated analog (e.g., Chlorzoxazone-d3, MW 172.58), or a non-isotopic internal standard introduces unacceptable analytical risk in CYP2E1 phenotyping studies. The profound inter-individual variability in chlorzoxazone metabolism—with fractional clearance varying fourfold to fivefold across populations [1]—demands an internal standard that precisely co-elutes with the analyte and exhibits identical ionization behavior. Unlabeled compounds cannot serve as internal standards. Simple deuterated analogs, while isotopically labeled, are susceptible to deuterium-hydrogen exchange and chromatographic isotope effects that cause retention time shifts and differential matrix effects [2]. In contrast, the multi-isotope backbone modification of Chlorzoxazone-13C,15N,d2 yields a +4 Da mass shift that eliminates signal crosstalk and minimizes these artifacts, a critical requirement when quantifying low-abundance metabolites like 6-hydroxychlorzoxazone across diverse biological matrices .

Quantitative Differentiation of Chlorzoxazone-13C,15N,d2: Evidence-Based Selection Criteria vs. Analogs and Alternatives


Mass Spectrometric Resolution: A +4 Da Shift vs. Simple Deuterated Analogs

Chlorzoxazone-13C,15N,d2 provides a nominal mass increase of +4 Da compared to unlabeled chlorzoxazone (MW 169.57), significantly exceeding the +3 Da shift of the common deuterated analog Chlorzoxazone-d3 (MW 172.58) [1]. This larger mass difference ensures complete baseline separation of the analyte and internal standard isotopic clusters in the mass spectrometer, eliminating the signal crosstalk that can occur with smaller mass shifts in complex biological matrices .

CYP2E1 Phenotyping Stable Isotope-Labeled Internal Standard LC-MS/MS Method Validation

Chromatographic Co-Elution: Mitigation of Deuterium Isotope Effects in Reversed-Phase LC

Internal standards labeled exclusively with deuterium can exhibit a measurable shift in reversed-phase liquid chromatography retention time (ΔtR) relative to the unlabeled analyte due to the stronger C-D bond altering hydrophobicity [1]. This chromatographic isotope effect can cause the internal standard and analyte to experience different matrix effects, compromising quantitative accuracy [2]. By incorporating ¹³C and ¹⁵N into the molecular backbone in addition to deuterium, Chlorzoxazone-13C,15N,d2 is designed to exhibit near-identical chromatographic behavior to unlabeled chlorzoxazone, thereby minimizing this source of analytical variability .

Stable Isotope-Labeled Internal Standard LC-MS/MS Method Validation Matrix Effect

Assay Sensitivity and Robustness: Validating CYP2E1 Phenotyping Across a 5-Fold Metabolic Range

The clinical utility of chlorzoxazone as a CYP2E1 probe relies on the precise measurement of the metabolic ratio (6-hydroxychlorzoxazone / chlorzoxazone). This ratio exhibits substantial inter-individual variability, ranging from 0.12 to 0.61 in healthy populations [1]. A stable isotope-labeled internal standard like Chlorzoxazone-13C,15N,d2 is mandatory for assays designed to accurately quantify this fivefold dynamic range. Methods employing unlabeled internal standards or no internal standard lack the precision required to resolve this biological variability, which is essential for correlating CYP2E1 activity with disease states or drug response [2]. Furthermore, the target compound's stable isotope design ensures robust performance across the validated concentration range required for microdosing studies (down to 0.01 mg/mL microsomal protein) [3].

CYP2E1 Phenotyping Pharmacogenetics Method Validation

High-Value Application Scenarios for Chlorzoxazone-13C,15N,d2 in CYP2E1 Research and Bioanalysis


Definitive CYP2E1 Phenotyping in Clinical Pharmacology Studies

Chlorzoxazone-13C,15N,d2 serves as the gold standard internal standard for LC-MS/MS assays that quantify the 6-hydroxychlorzoxazone / chlorzoxazone metabolic ratio, a direct index of hepatic CYP2E1 activity. Its use is critical in studies investigating the impact of disease states (e.g., diabetes, NAFLD), genetic polymorphisms, or drug-drug interactions on CYP2E1-mediated metabolism, where a fivefold inter-individual variability in clearance must be precisely measured [1]. The +4 Da mass shift ensures accurate quantitation even at the low plasma concentrations (below 100 µM sum concentration) where metabolic ratio variability is most pronounced [2].

Stable Isotope-Resolved Metabolomics (SIRM) for Tracing Xenobiotic Fate

The incorporation of ¹³C and ¹⁵N directly into the chlorzoxazone backbone enables its use as a tracer in stable isotope-resolved metabolomics workflows. Unlike simple deuterated analogs, this multi-isotope labeled compound provides unambiguous mass signatures for tracking the parent drug and its downstream metabolites (e.g., 6-hydroxychlorzoxazone) through complex metabolic networks using high-resolution mass spectrometry [1]. This allows researchers to differentiate exogenously administered probe from endogenous or dietary confounders, a capability not possible with unlabeled chlorzoxazone.

Regulatory-Compliant Bioanalytical Method Validation for IND/NDA Submissions

For contract research organizations (CROs) and pharmaceutical companies developing CYP2E1 inhibitors or conducting toxicology studies, Chlorzoxazone-13C,15N,d2 is the preferred internal standard for validating bioanalytical methods in accordance with ICH M10 and FDA guidance. Its use demonstrates due diligence in mitigating matrix effects and ensuring method reproducibility across multiple analytical runs and biological matrices (plasma, urine, microsomal incubations) [1]. The stable, non-radioactive multi-isotope design eliminates the regulatory and safety complexities associated with ¹⁴C-labeled probes, while providing superior analytical performance compared to non-isotopic internal standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorzoxazone-13C,15N,d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.